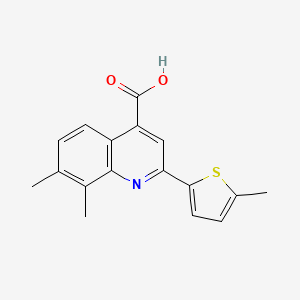

7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC14935799

Molecular Formula: C17H15NO2S

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15NO2S |

|---|---|

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 7,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H15NO2S/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20) |

| Standard InChI Key | BWTOIVHFIZIYJT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O)C |

Introduction

Table 1: Key Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO2S |

| Molecular Weight | 297.37 g/mol |

| SMILES Representation | CC1=C(C=CC=C1C(=O)O)C2=NC3=C(C=C(S3)C)C=C2C |

| InChI | InChI=1S/C17H15NO2S/c1-10-6-5-7-12-13(17(19)20)9-14(18-16(10)12)15-8-11(2)21-15/h5-9H,1-2H3,(H,19,20) |

Synthesis

The synthesis of 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. The process includes:

-

Quinoline Ring Formation:

-

Quinoline derivatives are synthesized via cyclization reactions involving aniline derivatives and aldehydes or ketones.

-

Methyl substitutions at the 7th and 8th positions are introduced during precursor preparation.

-

-

Thiophene Substitution:

-

The thiophene moiety is attached at the second position of the quinoline ring using Suzuki coupling or similar cross-coupling reactions.

-

-

Carboxylic Acid Functionalization:

-

The carboxylic acid group is introduced through oxidation or ester hydrolysis reactions.

-

Biological Significance and Applications

Quinoline derivatives such as this compound are of significant interest due to their diverse biological activities:

-

Anticancer Potential:

-

Antimicrobial Activity:

-

Antimalarial Applications:

-

Fluorescence Properties:

Research Findings

Recent studies on related quinoline derivatives highlight their potential:

-

Antiproliferative Activity:

-

Structure–Activity Relationship (SAR):

-

Modifications at the quinoline ring or thiophene moiety significantly affect biological activity.

-

-

Pharmacokinetics:

Limitations and Future Directions

While promising, this compound requires further investigation:

-

Toxicity Studies:

-

Comprehensive toxicity profiling is necessary to ensure safety.

-

-

Mechanism of Action:

-

Detailed studies on molecular targets (e.g., enzymes or receptors) are needed.

-

-

Optimization for Drug Development:

-

Structural modifications could improve activity, selectivity, and pharmacokinetic properties.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume